Methyl 2-bromo-2-chloroacetate
Overview
Description
Methyl 2-bromo-2-chloroacetate is an organic compound with the molecular formula C₃H₄BrClO₂ . It is a halogenated ester, specifically a methyl ester of bromo(chloro)acetic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
Methyl 2-bromo-2-chloroacetate has several applications in scientific research:
Mechanism of Action
Target of Action
Methyl bromo(chloro)acetate is an α-bromo ester . It primarily targets the conjugate base of (methylmethoxycarbene)pentacarbonylchromium(0), which is a carbene complex . Carbenes are highly reactive species in organic chemistry and play a crucial role in various chemical reactions.
Mode of Action
The compound interacts with its target by undergoing a reaction that yields alkylated carbene complexes . This interaction involves the transfer of the methyl bromo(chloro)acetate molecule to the carbene complex, resulting in the formation of a new compound .
Biochemical Pathways
For instance, it has been used in the synthesis of novel coumarins .
Result of Action
The primary result of Methyl bromo(chloro)acetate’s action is the formation of alkylated carbene complexes . These complexes can then participate in further reactions, leading to the synthesis of novel compounds. For example, Methyl bromo(chloro)acetate has been employed in the synthesis of cis-cyclopropanes .
Safety and Hazards
Methyl bromoacetate can be toxic by ingestion and inhalation. It can also irritate the skin and eyes . It is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H301 - Toxic if swallowed, H314 - Causes severe skin burns and eye damage, and H317 - May cause an allergic skin reaction .
Biochemical Analysis
Biochemical Properties
Methyl bromo(chloro)acetate is an α-bromo ester . It reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes This interaction signifies the role of Methyl bromo(chloro)acetate in biochemical reactions
Cellular Effects
As an alkylating agent, it may influence cell function by modifying the structure of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Methyl bromo(chloro)acetate involves its reaction with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to form alkylated carbene complexes . This suggests that Methyl bromo(chloro)acetate may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression. Detailed studies on these aspects are lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-chloroacetate can be synthesized through the esterification of bromo(chloro)acetic acid with methanol. The reaction typically involves heating the mixture of methanol and bromo(chloro)acetic acid under reflux conditions with an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of methyl bromo(chloro)acetate often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield bromo(chloro)acetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Hydrolysis: Bromo(chloro)acetic acid and methanol.
Reduction: Corresponding alcohols.
Comparison with Similar Compounds
Uniqueness: Methyl 2-bromo-2-chloroacetate is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
methyl 2-bromo-2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYPHGWXYLWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334139 | |
Record name | Methyl bromochloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20428-74-4 | |
Record name | Methyl bromochloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20428-74-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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